molecular formula C24H31N3O7 B1228404 4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester

4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester

Cat. No. B1228404
M. Wt: 473.5 g/mol
InChI Key: ZYELQBWNTCMLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester is a member of chromones.

Scientific Research Applications

Synthesis and Library Construction

A study by Kim et al. (2012) focused on the synthesis of N-[alkyl sulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives. This involved solid-phase library construction of these compounds, highlighting their potential in drug discovery due to the versatile pharmacophore arrangement on heterocyclic compounds (Kim, Ji-hye et al., 2012).

Sigma Receptor Ligands

Research by Maier and Wünsch (2002) involved the preparation of spiro[[2]benzopyran-1,4‘-piperidines] and their evaluation as σ-receptor ligands. Their studies showed that certain substituents and structural features of these compounds are advantageous for high σ1-receptor affinity (Maier, C., & Wünsch, B., 2002).

Antimicrobial and Antioxidant Activities

Bialy and Gouda (2011) explored the use of cyanoacetamide in heterocyclic chemistry. They synthesized compounds including 2-iminocoumarins and acrylamides, which displayed promising antioxidant activities. This research underscores the potential biomedical applications of such compounds (Bialy, S. A., & Gouda, M., 2011).

Histamine-3 Receptor Antagonists

A study by Dandu et al. (2012) synthesized a class of spiro[benzopyran-2,4'-piperidine] derivatives as potential histamine-3 receptor antagonists. These compounds demonstrated high affinity and selectivity for the H3 receptor, suggesting their potential in treating conditions related to histamine receptors (Dandu, R. et al., 2012).

properties

Product Name

4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 4-[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl)oxyacetyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H31N3O7/c1-3-32-23(31)27-12-10-26(11-13-27)22(30)16-33-18-4-5-21-19(14-18)20(29)15-24(34-21)6-8-25(9-7-24)17(2)28/h4-5,14H,3,6-13,15-16H2,1-2H3

InChI Key

ZYELQBWNTCMLJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OC4(CCN(CC4)C(=O)C)CC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester

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